6-(ジメチルアミノ)ピリジン-3-スルホニルクロリド

説明

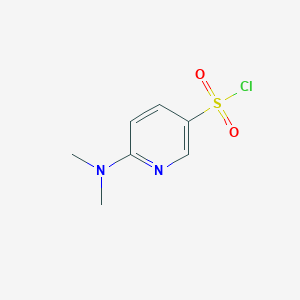

6-(Dimethylamino)pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Dimethylamino)pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. 代謝物感度向上のための誘導体化剤 ピリジン-3-スルホニルクロリドは、代謝物の感度を高めるための誘導体化剤として使用されます。この用途は、生物学的サンプル中のさまざまな物質の検出と定量に不可欠です。 例えば、水性媒体中のシトクロムP450アイソフォーム、生物学的体液中のステロイドエストロゲン、飲料中のビスフェノールの分析に役立ち、高速液体クロマトグラフィーとタンデム質量分析(HPLC-MS / MS)による定量を容易にします .

2. がんリスクと代謝性疾患のバイオマーカー評価 この化合物は、がんリスクと代謝性疾患を評価するための主要なバイオマーカーであるエストロゲン代謝物の評価に重要な役割を果たします。 これらの代謝物の生理学的レベルが低いことから、定量化のための感度が高く正確な方法が必要とされ、その使用は特に重要です .

工業生産プロセス

ピリジン-3-スルホニルクロリドは、容易に適用可能で、副生成物の生成を減らし、全体的な効率を向上させるように設計された工業生産方法に関与しています .

生物活性化合物の合成

それは、N-置換スルホン酸およびスルホニルアミドを調製するための前駆体である新しいピリジン-3-スルホニルクロリドの合成におけるシントンとして役立ちます。 これらの化合物は、それらの潜在的な生物学的活性について調査されています .

作用機序

Target of Action

It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .

Mode of Action

6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium

Biochemical Pathways

It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .

Result of Action

It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .

Action Environment

The action of 6-(Dimethylamino)pyridine-3-sulfonyl chloride can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.

生化学分析

Biochemical Properties

6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with various biomolecules in biochemical reactions. It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . The nature of these interactions is primarily due to the high proton affinity of the compound .

Cellular Effects

It is known that the compound plays a role in enhancing the sensitivity of metabolites, which can influence cell function .

Molecular Mechanism

The molecular mechanism of action of 6-(Dimethylamino)pyridine-3-sulfonyl chloride involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may have an impact on cellular function over time.

Metabolic Pathways

It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

特性

IUPAC Name |

6-(dimethylamino)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDYLKBLYZSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}-2-methylpropanoate](/img/structure/B1526989.png)

![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)

![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)